2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine
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Description
2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Applications
2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines have been identified for their anti-inflammatory and analgesic activities. Some of these compounds exhibit activity comparable to phenylbutazone or indomethacin, without causing irritation in the gastrointestinal tract, a common issue with acidic anti-inflammatory compounds (Clark et al., 1978).
Inotropic Activity
Compounds bearing 1,4-diazepane moieties have been synthesized and screened for their inotropic activity, specifically by measuring the left atrium stroke volume in isolated rabbit heart preparations. These compounds, including those with 2-(4-(4-chlorobenzyl)-1,4-diazepan-1-yl) structures, have shown better in vitro positive inotropic activity than the existing drug, milrinone (Wu et al., 2012).
Antinociceptive Agents
A series of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives have been tested for safety and analgesic efficacy in animal models. These compounds, particularly those with 4-(substituted or nonsubstituted phenyl)-1-piperazinyl substituents and a 3-4-carbon alkyl side chain, displayed significant analgesic activity (Viaud et al., 1995).
Cognitive Disorders Treatment
A novel alpha 7 nAChR agonist, 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, has been identified as a potential treatment for cognitive deficits associated with psychiatric or neurological conditions, including schizophrenia and Alzheimer's disease. This compound is potent, selective, and has excellent pharmaceutical properties (O’Donnell et al., 2010).
Synthesis of Diversified Heterocycles
Diversity-oriented synthetic approaches have been developed for fused heterocycles, including oxazolo[5,4-b]pyridines, which may lead to novel biologically active compounds or drug lead molecules (Hussain et al., 2014).
Functionalized Oxazolopyrrolopyrimidine and Oxazolopyrimidoazepine Scaffolds
Organic superbases have been used in annulation with propargylic alcohols to afford functionalized condensed hexahydropyrimidine systems, which are novel promising precursors for pyrimidine-based pharmaceuticals (Trofimov et al., 2016).
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-[1,3]oxazolo[5,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-3-9-10(13-5-1)16-11(14-9)15-7-2-4-12-6-8-15/h1,3,5,12H,2,4,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIDNOGDORBKGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=C(O2)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.